molecular formula C8H8BrN5 B13309911 5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13309911
M. Wt: 254.09 g/mol
InChI Key: SSLQJYOAFJEISP-UHFFFAOYSA-N
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Description

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a pyridin-3-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution with Pyridin-3-ylmethyl Group: The final step involves the substitution reaction where the triazole ring is reacted with a pyridin-3-ylmethyl halide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science:

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through additional hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-[(pyridin-3-yl)methyl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

    5-Bromo-1-[(pyridin-3-yl)methyl]-1H-imidazole: Contains an imidazole ring instead of a triazole ring.

    5-Bromo-1-[(pyridin-3-yl)methyl]-1H-tetrazole: Features a tetrazole ring instead of a triazole ring.

Uniqueness

5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of the triazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness can lead to different biological activities and reactivity profiles, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

5-bromo-1-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,13)

InChI Key

SSLQJYOAFJEISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=NC(=N2)N)Br

Origin of Product

United States

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